4-(1-Methylsiletan-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methylsiletan-1-yl)benzaldehyde is an organic compound with the molecular formula C11H14OSi. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 1-methylsiletan-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylsiletan-1-yl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with a siletanyl reagent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylsiletan-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The siletanyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions
Major Products Formed
Oxidation: 4-(1-Methylsiletan-1-yl)benzoic acid.
Reduction: 4-(1-Methylsiletan-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the reagent used
Scientific Research Applications
4-(1-Methylsiletan-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(1-Methylsiletan-1-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The siletanyl group may also influence the compound’s reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, with a simpler structure and different reactivity.
4-Methylbenzaldehyde: Similar structure but with a methyl group instead of a siletanyl group.
4-(Trimethylsilyl)benzaldehyde: Contains a trimethylsilyl group, offering different steric and electronic properties
Uniqueness
4-(1-Methylsiletan-1-yl)benzaldehyde is unique due to the presence of the siletanyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where traditional benzaldehyde derivatives may not be suitable .
Properties
Molecular Formula |
C11H14OSi |
---|---|
Molecular Weight |
190.31 g/mol |
IUPAC Name |
4-(1-methylsiletan-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H14OSi/c1-13(7-2-8-13)11-5-3-10(9-12)4-6-11/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
AWGQDBZHIUQICK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCC1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.